![molecular formula C5H4N4O3 B13147549 5-Aminooxazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione](/img/structure/B13147549.png)
5-Aminooxazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminooxazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione is a heterocyclic compound that has garnered interest due to its structural similarity to naturally occurring nucleic acid bases. This compound is part of the oxazolo[4,5-d]pyrimidine family, which is known for its diverse biological activities, including kinase inhibition, adenosine receptor antagonism, and tumor growth inhibition .
Preparation Methods
The synthesis of 5-Aminooxazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione typically involves cyclodehydration of 5-(acylamino)-4-hydroxypyrimidine or elaboration of 4-cyano- or 4-(alkoxycarbonyl)-5-aminooxazole . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-Aminooxazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[4,5-d]pyrimidine derivatives with additional oxygen functionalities.
Scientific Research Applications
5-Aminooxazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential in inhibiting the activity of ricin, a potent toxin.
Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Aminooxazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione involves its interaction with specific molecular targets and pathways. For instance, it inhibits the activity of certain kinases and adenosine receptors, leading to reduced cell proliferation and tumor growth . The compound’s ability to mimic nucleic acid bases allows it to interfere with nucleic acid metabolism and protein synthesis.
Comparison with Similar Compounds
5-Aminooxazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione can be compared with other oxazolo[4,5-d]pyrimidine derivatives, such as:
5-Mercaptooxazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione: Known for its potential as an anticancer agent.
2-Substituted 9-oxa-guanines: These compounds have shown biological activities similar to this compound, including kinase inhibition and adenosine receptor antagonism.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C5H4N4O3 |
|---|---|
Molecular Weight |
168.11 g/mol |
IUPAC Name |
5-amino-3,6-dihydro-[1,3]oxazolo[4,5-d]pyrimidine-2,7-dione |
InChI |
InChI=1S/C5H4N4O3/c6-4-7-2-1(3(10)9-4)12-5(11)8-2/h(H4,6,7,8,9,10,11) |
InChI Key |
YQDDMIBARRMHEK-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(NC(=O)O1)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


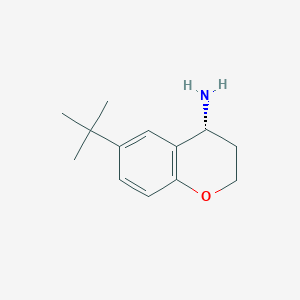
![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13147471.png)
![7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole](/img/structure/B13147489.png)
![1-Amino-4-hydroxy-2-[4-(propan-2-yl)benzoyl]anthracene-9,10-dione](/img/structure/B13147496.png)

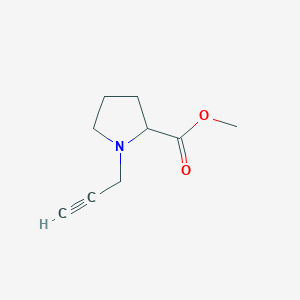
![tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate](/img/structure/B13147516.png)

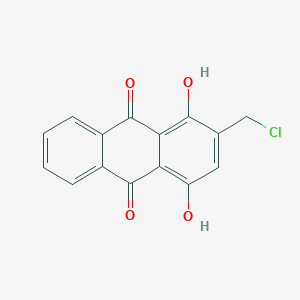
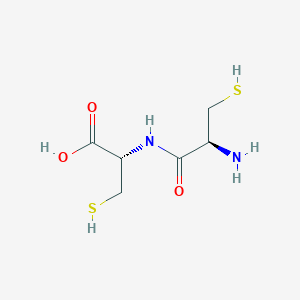
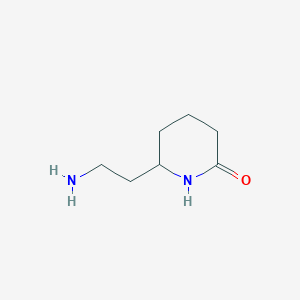

![1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B13147554.png)

